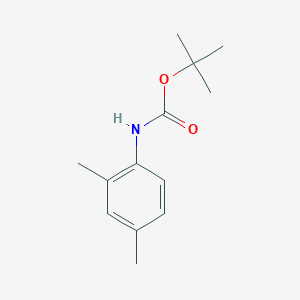

Tert-butyl (2,4-dimethylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2,4-dimethylphenyl)carbamate is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is commonly used in organic synthesis and as a protecting group for amines in peptide synthesis . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 2,4-dimethylphenyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl (2,4-dimethylphenyl)carbamate can be synthesized through the reaction of 2,4-dimethylphenyl isocyanate with tert-butyl alcohol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of automated synthesis platforms and Boc protection kits . These methods ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Substituted carbamates and ureas.

Aplicaciones Científicas De Investigación

Tert-butyl (2,4-dimethylphenyl)carbamate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of tert-butyl (2,4-dimethylphenyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site . The carbamate moiety can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl (3,5-diaminophenyl)carbamate

- tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness

Tert-butyl (2,4-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties . This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .

Actividad Biológica

Tert-butyl (2,4-dimethylphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological effects, including anti-inflammatory, antibacterial, and cytotoxic properties.

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.295 g/mol

- LogP Value : 3.7234 (indicating moderate lipophilicity)

The compound features a tert-butyl group attached to a carbamate functional group linked to a 2,4-dimethylphenyl moiety, which influences its solubility and reactivity in biological systems.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives of carbamates, compounds similar to this compound showed inhibition percentages ranging from 39.021% to 54.239% in carrageenan-induced rat paw edema models compared to the standard drug indomethacin .

| Compound | Inhibition Percentage |

|---|---|

| Compound 4a | 54.239% |

| Compound 4i | 39.021% |

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. A study synthesized various carbamate derivatives and evaluated their activity against several bacterial strains using microdilution broth susceptibility assays. The results indicated that some derivatives demonstrated high activity against strains such as E. coli and Bacillus cereus, with low toxicity profiles observed in Artemia salina assays .

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | High |

| M. luteus | Moderate |

| B. cereus | High |

3. Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety of compounds intended for therapeutic use. In studies involving various cell lines, including HeLa and MCF-7, the IC50 values for this compound were determined to be around 10 µg/mL for HeLa cells . This suggests that while the compound possesses biological activity, careful consideration of dosage is necessary to mitigate potential cytotoxic effects.

Case Study: In Vivo Anti-inflammatory Evaluation

In an experimental setup involving rats, the administration of this compound analogues resulted in notable reductions in paw edema over a period of 9 to 12 hours post-treatment. The study emphasized the need for further investigations into the pharmacokinetics and optimal dosing strategies for maximizing therapeutic effects while minimizing side effects .

Research Insights on Structural Variants

Comparative studies on structural analogues of this compound revealed that variations in substituents significantly affect biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-tert-butyl-N-(2,4-dimethylphenyl)carbamate | C₁₃H₁₈N₀ | Different nitrogen connectivity; lower lipophilicity |

| Ethyl (2,4-dimethylphenyl)carbamate | C₁₃H₁₈N₀₂ | Ethoxy group instead of tert-butoxy; less steric hindrance |

| Benzyl (2,4-dimethylphenyl)carbamate | C₁₃H₁₉NO₂ | Benzyl substituent; potentially different reactivity due to aromatic nature |

These findings underscore the importance of structural modifications in enhancing or diminishing desired biological activities.

Propiedades

IUPAC Name |

tert-butyl N-(2,4-dimethylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-7-11(10(2)8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZFHHOXLTYQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406845 |

Source

|

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-43-1 |

Source

|

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.